molecular formula C9H9BrN2 B8779950 4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine

4-bromo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8779950
M. Wt: 225.08 g/mol
InChI Key: QSJWRVODDFNGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877742B2

Procedure details

NaH (60% in oil dispersion) (1.228 g, 30.7 mmol) was suspended in THF (60 mL) and the mixture cooled to 0° C. A solution of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (D24) (3.24 g, 15.35 mmol) in THF (30.0 ml) was added dropwise to the mixture and allowed to stir at that temperature for 15 mins, after which MeI (1.440 mL, 23.03 mmol) was added dropwise. The final mixture was stirred at 0° C. for 15 min and then at RT for ca. 3 hours. The reaction mixture was quenched with NH4Cl solution (ca. 100 mL), extracted with ethyl acetate (50 mL×3). The combined organics were dried over MgSO4 and concentrated. The residue was purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane. The corresponding fractions were combined to give the title compound (2.18 g, approx. 47% purity) which was used without further purification in the next stage. LCMS (A): m/z (M+H)+ 225/227, C9H9BrN2 requires 224/226 (acidic).
Name
Quantity
1.228 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.44 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][C:11]([CH3:13])=[CH:12][C:5]=12.[CH3:14]I>C1COCC1>[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([CH3:14])[C:11]([CH3:13])=[CH:12][C:5]=12 |f:0.1|

Inputs

Step One
Name
Quantity
1.228 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.24 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC(=C2)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.44 mL
Type
reactant
Smiles
CI
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at that temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for ca. 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with NH4Cl solution (ca. 100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.